Potassium (1-(tert-butoxycarbonyl)-3-cyclopropylazetidin-3-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is a chemical compound that features a trifluoroborate group, a tert-butoxycarbonyl-protected amine, and a cyclopropylazetidine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Azetidine Ring: The cyclopropylazetidine moiety is synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced via a Suzuki-Miyaura coupling reaction using boron reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency. This may include continuous flow reactors and automated synthesis platforms to ensure consistent quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Cyclization Reactions: The azetidine ring can undergo ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium tert-butoxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: Acetonitrile, dichloromethane, tetrahydrofuran.
Major Products Formed
Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine.
Substituted Azetidines: Substitution reactions can introduce various functional groups onto the azetidine ring.
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in various coupling reactions. The trifluoroborate group facilitates transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the reactive amine.
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium trifluoroborate: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}trifluoroboranuide is unique due to the combination of its structural features, including the trifluoroborate group, the tert-butoxycarbonyl-protected amine, and the cyclopropylazetidine moiety
Properties
Molecular Formula |
C11H18BF3KNO2 |
---|---|
Molecular Weight |
303.17 g/mol |
IUPAC Name |
potassium;[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-6-11(7-16,8-4-5-8)12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1 |
InChI Key |
QLRWHQGPSGMEOA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1(CN(C1)C(=O)OC(C)(C)C)C2CC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.